Cas no 5697-20-1 (2-Sulfanylbenzamide)
2-Sulfanylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- 2-Sulfanylbenzamide
- O-MERCAPTOBENZAMIDE
- 2-Mercapto-benzamid
- 2-mercaptobenzamide
- 2-Mercapto-benzoesaeure-amid
- 2-mercapto-benzoic acid amide
- Thiosalicylsaeure-amid
- 5697-20-1
- NSC514219
- AKOS000168087
- RIDMSOMIFFTEJO-UHFFFAOYSA-N
- DTXSID90325633
- Thiosalicylamid
- MFCD09908243
- SCHEMBL477978
- CS-0259303
- FT-0733158
- EN300-72942
- PV6
- thiosalicylic acid amide
- Benzamide, 2-mercapto-
- SY352586
- SCHEMBL16307983
- NSC-514219
-
- Inchi: 1S/C7H7NOS/c8-7(9)5-3-1-2-4-6(5)10/h1-4,10H,(H2,8,9)
- InChI Key: RIDMSOMIFFTEJO-UHFFFAOYSA-N
- SMILES: SC1C=CC=CC=1C(N)=O
Computed Properties
- Exact Mass: 153.02500
- Monoisotopic Mass: 153.02483502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 44.1Ų
Experimental Properties
- PSA: 81.89000
- LogP: 1.77450
2-Sulfanylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0259303-100mg |
2-Sulfanylbenzamide |
5697-20-1 | 100mg |
$348.0 | 2021-12-24 | ||
| ChemScence | CS-0259303-250mg |
2-Sulfanylbenzamide |
5697-20-1 | 250mg |
$497.0 | 2021-12-24 | ||
| ChemScence | CS-0259303-500mg |
2-Sulfanylbenzamide |
5697-20-1 | 500mg |
$781.0 | 2021-12-24 | ||
| ChemScence | CS-0259303-1g |
2-Sulfanylbenzamide |
5697-20-1 | 1g |
$1001.0 | 2021-12-24 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1329973-100mg |
2-Sulfanylbenzamide |
5697-20-1 | 95% | 100mg |
¥7880.00 | 2024-05-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1329973-250mg |
2-Sulfanylbenzamide |
5697-20-1 | 95% | 250mg |
¥10384.00 | 2024-05-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1329973-500mg |
2-Sulfanylbenzamide |
5697-20-1 | 95% | 500mg |
¥20466.00 | 2024-05-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1329973-1g |
2-Sulfanylbenzamide |
5697-20-1 | 95% | 1g |
¥26211.00 | 2024-05-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1329973-2.5g |
2-Sulfanylbenzamide |
5697-20-1 | 2.5g |
¥14271.00 | 2021-12-24 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1329973-5g |
2-Sulfanylbenzamide |
5697-20-1 | 5g |
¥21127.00 | 2021-12-24 |
2-Sulfanylbenzamide Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on 2-Sulfanylbenzamide
Introduction to 2-Sulfanylbenzamide (CAS No. 5697-20-1)
2-Sulfanylbenzamide, identified by the chemical compound code CAS No. 5697-20-1, is a significant molecule in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of sulfonamide derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural motif of 2-Sulfanylbenzamide consists of a benzene ring substituted with an amide group and a sulfonyl group at the 2-position, making it a versatile scaffold for medicinal chemistry investigations.
The amide functionality in 2-Sulfanylbenzamide contributes to its hydrogen bonding capabilities, which are pivotal for interactions with biological targets such as enzymes and receptors. Furthermore, the presence of the sulfonyl group enhances the lipophilicity and metabolic stability of the molecule, attributes that are often sought after in drug design. These structural features have positioned 2-Sulfanylbenzamide as a valuable intermediate in the synthesis of more complex pharmacophores.
In recent years, 2-Sulfanylbenzamide has been explored in various research avenues, particularly in the development of novel therapeutic agents. One notable area of interest is its role as a precursor in the synthesis of sulfonamide-based drugs that exhibit antimicrobial and anti-inflammatory properties. The sulfonamide core is well-documented for its efficacy against a range of pathogens, including bacteria and fungi, making it a cornerstone in antibiotic and antifungal drug discovery.
Moreover, studies have highlighted the potential of 2-Sulfanylbenzamide in addressing neurological disorders. The benzamide moiety is known to interact with central nervous system (CNS) receptors, suggesting its utility in developing treatments for conditions such as epilepsy and neurodegenerative diseases. Recent preclinical investigations have demonstrated that derivatives of 2-Sulfanylbenzamide can modulate neurotransmitter activity, offering promising leads for further clinical development.
The synthesis of 2-Sulfanylbenzamide involves well-established organic chemistry protocols, including nucleophilic substitution reactions and condensation processes. The compound's synthetic accessibility makes it an attractive building block for medicinal chemists aiming to rapidly prototype new drug candidates. Advances in synthetic methodologies have further streamlined its production, enabling larger-scale preparations for both research and industrial purposes.
From a computational chemistry perspective, 2-Sulfanylbenzamide has been subjected to extensive molecular modeling studies to elucidate its binding interactions with biological targets. These studies have provided insights into the compound's binding affinity and mode of action, guiding the optimization of its pharmacological properties. The integration of machine learning algorithms has accelerated this process by predicting potential lead compounds derived from 2-Sulfanylbenzamide, thereby expediting drug discovery pipelines.
The environmental impact of synthesizing and utilizing 2-Sulfanylbenzamide has also been a focus of recent research. Efforts have been directed toward developing greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. Such initiatives align with global trends toward sustainable chemistry practices, ensuring that the production of 2-Sulfanylbenzamide remains environmentally responsible.
In conclusion, 2-Sulfanylbenzamide (CAS No. 5697-20-1) represents a compelling compound with broad applications in pharmaceutical research and development. Its unique structural features, coupled with its synthetic versatility, make it an indispensable tool for chemists and biologists alike. As ongoing studies continue to uncover new therapeutic potentials, 2-Sulfanylbenzamide is poised to remain at the forefront of medicinal chemistry innovation.